N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide: is a heterocyclic compound that combines the structural features of benzothiazole and imidazole These moieties are known for their significant biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways to exert their biological effects .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological effects, including antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide typically involves the reaction of 2-aminobenzothiazole with imidazole-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also employed in the formulation of agrochemicals for crop protection.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide with antimicrobial properties.
Imidazole-4-sulfonamide: Another precursor with applications in medicinal chemistry.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Uniqueness
This compound stands out due to its combined structural features of benzothiazole and imidazole, which confer unique biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c15-18(16,9-5-11-6-12-9)14-10-13-7-3-1-2-4-8(7)17-10/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVMULGURZVBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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